Cas no 859286-95-6 ((3S)-N,N-diethylpyrrolidin-3-amine)

(3S)-N,N-Diethylpyrrolidin-3-amine is a chiral pyrrolidine derivative characterized by its tertiary amine functionality and stereospecific (3S) configuration. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules, particularly in the development of enantioselective catalysts and chiral auxiliaries. The diethyl substitution on the amine group enhances its lipophilicity, which may improve membrane permeability in drug design applications. Its rigid pyrrolidine scaffold contributes to structural stability, while the stereocenter at the 3-position allows for precise control over stereochemical outcomes in asymmetric synthesis. The compound's purity and defined stereochemistry make it a valuable intermediate for medicinal chemistry and materials science research.
(3S)-N,N-diethylpyrrolidin-3-amine structure
859286-95-6 structure
Product Name:(3S)-N,N-diethylpyrrolidin-3-amine
CAS No:859286-95-6
MF:C8H18N2
MW:142.241921901703
CID:2137917
PubChem ID:30722524
Update Time:2025-08-05

(3S)-N,N-diethylpyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • (S)-N,N-diethylpyrrolidin-3-amine
    • (3S)-N,N-diethylpyrrolidin-3-amine
    • 859286-95-6
    • AKOS006378891
    • SCHEMBL5033271
    • DB-322113
    • Inchi: 1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1
    • InChI Key: XHOADYKJSBCVBJ-QMMMGPOBSA-N
    • SMILES: N(CC)(CC)[C@@H]1CNCC1

Computed Properties

  • Exact Mass: 142.146998583Da
  • Monoisotopic Mass: 142.146998583Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 15.3Ų

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(3S)-N,N-diethylpyrrolidin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:859286-95-6)(3S)-N,N-diethylpyrrolidin-3-amine
Order Number:A934482
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:14
Price ($):308.0
Email:sales@amadischem.com

Additional information on (3S)-N,N-diethylpyrrolidin-3-amine

Introduction to (3S)-N,N-diethylpyrrolidin-3-amine (CAS No. 859286-95-6)

(3S)-N,N-diethylpyrrolidin-3-amine, with the CAS number 859286-95-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound belongs to the pyrrolidine class of heterocyclic amines, which are widely recognized for their role in medicinal chemistry due to their ability to mimic natural amino acid structures and interact with biological targets.

The stereochemistry of (3S)-N,N-diethylpyrrolidin-3-amine is particularly noteworthy, as the presence of the (3S) configuration confers specific interactions with biological receptors. This chirality is a critical factor in the pharmacological activity of many drugs, where different enantiomers can exhibit distinct therapeutic profiles. The synthesis of this compound requires precise control over stereochemical outcomes, often involving advanced catalytic methods and asymmetric transformations.

In recent years, there has been a growing interest in developing novel pharmacophores that incorporate pyrrolidine scaffolds. The (3S)-configuration of this compound has been explored in various preclinical studies for its potential as an intermediate in the synthesis of bioactive molecules. Its structural motif is found in several known drugs, suggesting its utility in designing new therapeutic agents. The diethyl substitution on the nitrogen atoms enhances the lipophilicity of the molecule, making it a promising candidate for oral administration.

One of the most compelling aspects of (3S)-N,N-diethylpyrrolidin-3-amine is its role as a building block in the development of small-molecule inhibitors. These inhibitors are designed to target specific enzymes or receptors involved in disease pathways. For instance, research has shown that derivatives of this compound exhibit inhibitory activity against certain kinases, which are implicated in cancer and inflammatory diseases. The ability to fine-tune the structure while maintaining chirality allows for the optimization of potency and selectivity.

The chemical synthesis of (3S)-N,N-diethylpyrrolidin-3-amine typically involves multi-step reactions starting from readily available precursors. Key steps often include ring formation via cyclopropanation or cyclization reactions, followed by functional group modifications such as alkylation and reduction. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between (3S)-N,N-diethylpyrrolidin-3-amine and biological targets. These studies help predict binding affinities and identify potential lead compounds for further development. The integration of machine learning algorithms has further accelerated this process by allowing rapid screening of virtual libraries derived from this scaffold.

The pharmacokinetic properties of (3S)-N,N-diethylpyrrolidin-3-amine are also under investigation to ensure its suitability for clinical applications. Factors such as solubility, metabolic stability, and distribution within biological systems are critical considerations. Preclinical data suggests that this compound exhibits favorable pharmacokinetic profiles when administered orally, with moderate bioavailability and clearance rates.

In conclusion, (3S)-N,N-diethylpyrrolidin-3-amine represents a valuable asset in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its synthesis, stereochemical control, and interactions with biological targets continue to be areas of active investigation. As our understanding of drug design evolves, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:859286-95-6)(3S)-N,N-diethylpyrrolidin-3-amine
A934482
Purity:99%
Quantity:1g
Price ($):308.0
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